molecular formula C8H7Cl2N3OS B8662756 [(2,4-Dichlorobenzoyl)amino]thiourea

[(2,4-Dichlorobenzoyl)amino]thiourea

Cat. No.: B8662756
M. Wt: 264.13 g/mol
InChI Key: HUWZDQPVJGAOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-Dichlorobenzoyl)amino]thiourea is a useful research compound. Its molecular formula is C8H7Cl2N3OS and its molecular weight is 264.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7Cl2N3OS

Molecular Weight

264.13 g/mol

IUPAC Name

[(2,4-dichlorobenzoyl)amino]thiourea

InChI

InChI=1S/C8H7Cl2N3OS/c9-4-1-2-5(6(10)3-4)7(14)12-13-8(11)15/h1-3H,(H,12,14)(H3,11,13,15)

InChI Key

HUWZDQPVJGAOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiosemicarbazide hydrochloride (2.55 g, 20.0 mmol) was mixed to pyridine (20 ml), and 2,4-dichlorobenzoyl chloride (2.81 ml) was added thereto. The mixture was stirred at a room temperature for 14 hours. The solvent was distilled off. Water was added to the resulting residue, and the mixture was stirred. The precipitate was separated by filtration. 2,4-Dichlorobenzoylthiosemicarbazide (2.11 g, 8.00 mmol) obtained from the precipitate by through circulation drying was mixed to toluene (25 ml), and methanesulfonic acid (0.78 ml) was added to the mixture. The resulting mixture was heated and stirred for 6 hours. The mixture was allowed to cool to a room temperature. Then, the precipitate was separated by filtration, neutralized with water and 25% ammonia water, and stirred for 30 minutes. The precipitate was separated by filtration, washed with water, and subjected to through circulation drying to give the title compound (1.14 g, 58%) as a white substance.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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